

Application Notes and Protocols for Lyophilized C26 D,L-Carnitine-d9

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Compound of Interest

Compound Name: C26 D,L-Carnitine-d9

Cat. No.: B12411927

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C26 D,L-Carnitine-d9 is a deuterated, long-chain acylcarnitine used as an internal standard in mass spectrometry-based metabolic research and drug development.^[1] Its stable isotope label allows for precise quantification of endogenous long-chain acylcarnitines in various biological samples. Acylcarnitines are crucial for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β -oxidation, a key process in cellular energy production. Dysregulation of fatty acid metabolism is implicated in numerous diseases, including metabolic syndromes, cardiovascular diseases, and certain cancers, making the accurate measurement of specific acylcarnitines like C26 carnitine essential for understanding disease pathology and for the development of novel therapeutics.

These application notes provide detailed protocols for the reconstitution, handling, and application of lyophilized **C26 D,L-Carnitine-d9**.

Product Information

A summary of the key properties of **C26 D,L-Carnitine-d9** is provided in the table below.

Property	Value
Chemical Formula	C ₃₃ H ₅₆ D ₉ NO ₄
Molecular Weight	548.93 g/mol
Physical Form	Lyophilized powder
Purity	>99%
Storage (Lyophilized)	-20°C
Storage (Reconstituted)	-20°C (short-term), -80°C (long-term)

Reconstitution Protocol

The following protocol outlines the recommended procedure for reconstituting lyophilized **C26 D,L-Carnitine-d9**.

3.1. Materials Required

- Lyophilized **C26 D,L-Carnitine-d9** vial
- Appropriate solvent (e.g., Methanol, Ethanol, DMSO, or a suitable buffer)
- Sterile, calibrated micropipettes and tips
- Vortex mixer
- Ice bucket

3.2. Reconstitution Procedure

- **Equilibration:** Before opening, allow the vial of lyophilized **C26 D,L-Carnitine-d9** to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder upon opening, which can affect stability.
- **Solvent Selection:** The choice of solvent will depend on the intended downstream application. For use as a mass spectrometry standard, a high-purity organic solvent such as

methanol or ethanol is recommended. For cell-based assays, a biocompatible solvent like DMSO or a buffered aqueous solution may be more appropriate.

- **Solvent Addition:** Carefully open the vial and add the desired volume of the chosen solvent to achieve the target concentration. For example, to prepare a 1 mg/mL stock solution from a 1 mg vial, add 1 mL of solvent.
- **Dissolution:** Close the vial tightly and vortex gently for 10-15 seconds to ensure complete dissolution of the powder. Visually inspect the solution to confirm that no particulates are present. If necessary, sonication in a water bath for a few minutes can aid in dissolution.
- **Storage:** For immediate use, the reconstituted solution can be stored at 4°C. For short-term storage (up to one week), store at -20°C. For long-term storage, aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

3.3. Recommended Solvent and Concentration

The following table provides general recommendations for solvent selection and starting concentrations. Optimization may be required for specific experimental needs.

Application	Recommended Solvent	Recommended Stock Concentration
Mass Spectrometry Internal Standard	Methanol or Ethanol (LC-MS grade)	1 mg/mL
Cell-based Assays	DMSO	1-10 mM
In vivo Studies	Buffered Saline with a co-solvent (e.g., Tween 80)	Dependent on experimental design

Experimental Protocols

4.1. Preparation of Internal Standard Working Solution for Mass Spectrometry

This protocol describes the preparation of a working solution of **C26 D,L-Carnitine-d9** for use as an internal standard in the quantification of long-chain acylcarnitines in biological samples.

- Prepare a 1 mg/mL stock solution of **C26 D,L-Carnitine-d9** in methanol as described in the reconstitution protocol.
- Perform serial dilutions of the stock solution with methanol to prepare a series of working standards at concentrations appropriate for the expected levels of endogenous acylcarnitines in the samples. A typical final concentration in the sample might range from 1 to 100 ng/mL.
- Store the working solutions at -20°C in amber glass vials to protect from light.

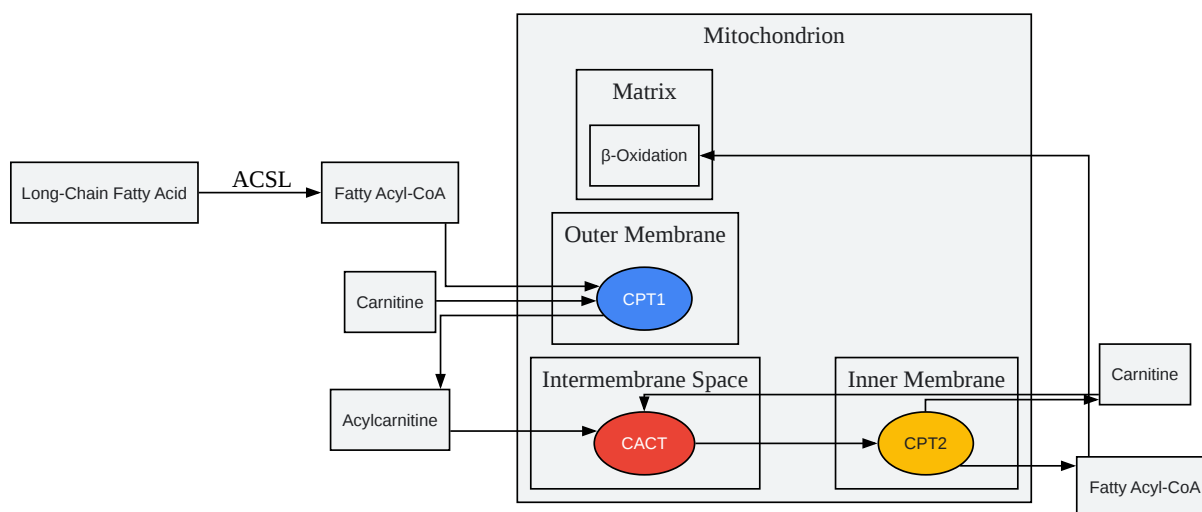
4.2. Sample Preparation for Acylcarnitine Analysis

- **Sample Collection:** Collect biological samples (e.g., plasma, serum, tissue homogenate) using standard procedures.
- **Protein Precipitation:** To 100 µL of the biological sample, add 300 µL of ice-cold methanol containing the **C26 D,L-Carnitine-d9** internal standard at the desired final concentration.
- **Vortex:** Vortex the mixture vigorously for 30 seconds to precipitate proteins.
- **Centrifugation:** Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- **Supernatant Collection:** Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS analysis.

Signaling Pathways and Experimental Workflows

5.1. The Carnitine Shuttle and Fatty Acid β -Oxidation

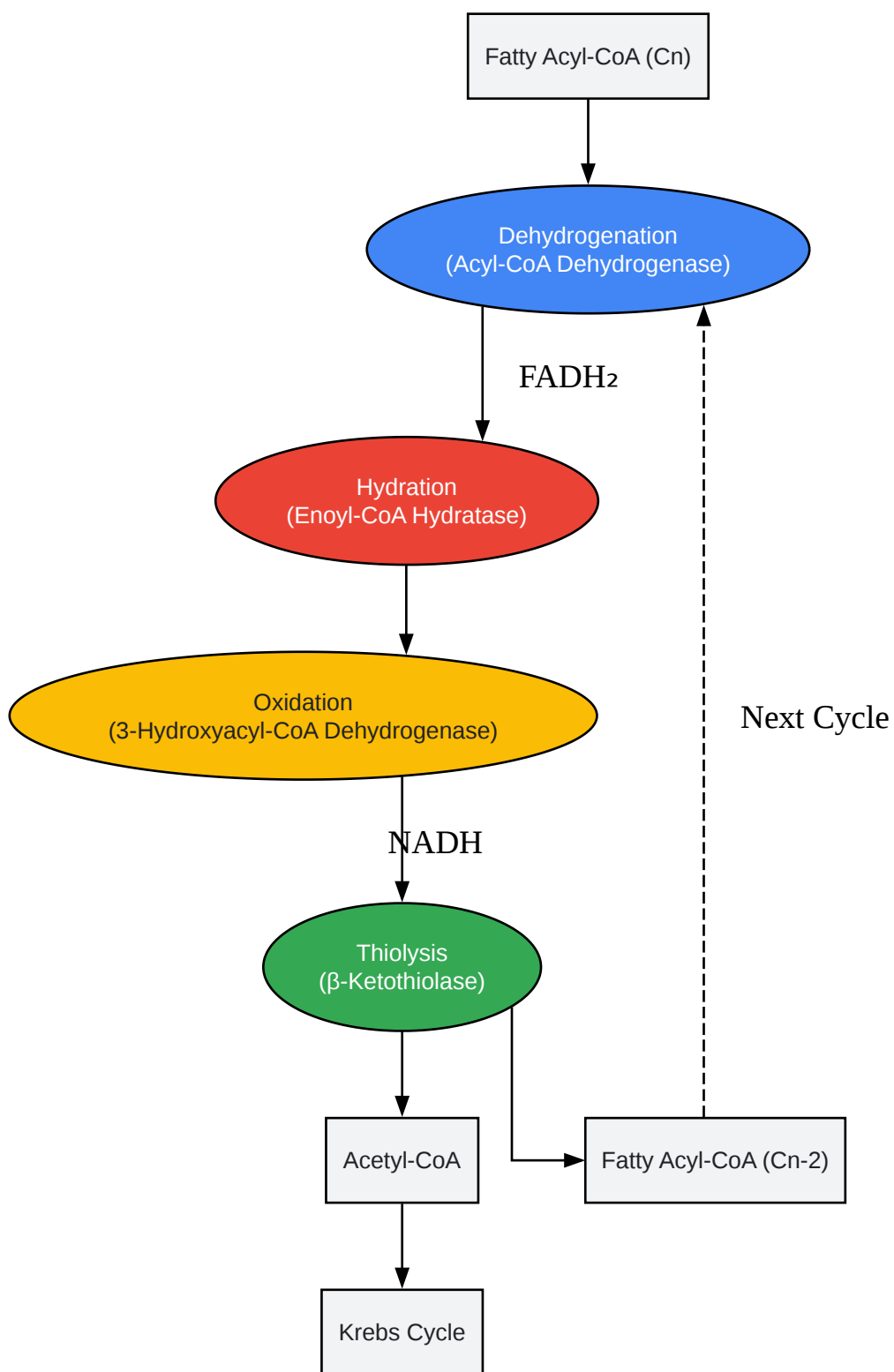
C26 D,L-Carnitine-d9 is an analog of endogenous long-chain acylcarnitines, which are central to cellular energy metabolism. The following diagrams illustrate the key pathways in which these molecules participate.



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Caption: The Carnitine Shuttle Pathway for transporting long-chain fatty acids into the mitochondria.

The above diagram illustrates the carnitine shuttle system. Long-chain fatty acids are first activated to fatty acyl-CoAs in the cytoplasm.[2] Carnitine Palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane converts fatty acyl-CoAs to acylcarnitines. These acylcarnitines are then transported across the inner mitochondrial membrane by Carnitine-Acylcarnitine Translocase (CACT) in exchange for free carnitine. In the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts the acylcarnitines back to fatty acyl-CoAs, which can then enter the β -oxidation pathway to produce acetyl-CoA for the Krebs cycle.



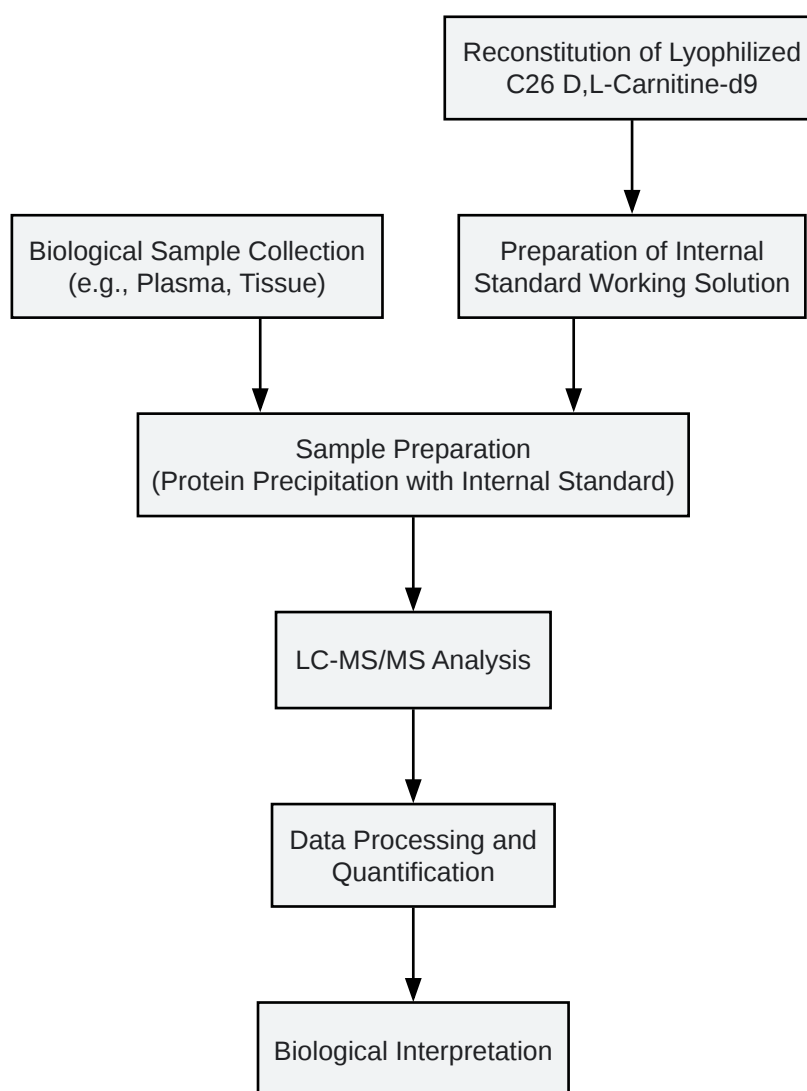
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Caption: The four main steps of the mitochondrial fatty acid β -oxidation spiral.

This diagram shows the cyclical process of β -oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[2] In each turn of the spiral, a two-carbon unit is cleaved from the fatty acyl-CoA chain in the form of acetyl-CoA, which then enters the Krebs cycle for further energy production. The shortened fatty acyl-CoA re-enters the cycle until it is completely oxidized.[3]

5.2. Experimental Workflow for Metabolomic Analysis

The following diagram outlines a typical workflow for the use of **C26 D,L-Carnitine-d9** in a metabolomics study.



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Caption: A generalized workflow for quantitative metabolomics using a deuterated internal standard.

This workflow highlights the key steps in a quantitative metabolomics experiment using **C26 D,L-Carnitine-d9** as an internal standard. The process begins with sample collection and the preparation of the internal standard. The standard is then spiked into the biological samples during the extraction process. Following analysis by LC-MS/MS, the data is processed to quantify the endogenous levels of long-chain acylcarnitines relative to the known concentration of the deuterated internal standard.

Troubleshooting

Issue	Possible Cause	Recommended Solution
Incomplete Dissolution	Insufficient mixing or inappropriate solvent.	Vortex for a longer duration or use sonication. Test alternative recommended solvents.
Poor Peak Shape in LC-MS	Suboptimal chromatographic conditions.	Optimize the mobile phase composition, gradient, and column chemistry.
High Variability in Quantification	Inconsistent sample preparation or internal standard addition.	Ensure accurate and consistent pipetting. Prepare a master mix of the internal standard solution for addition to all samples.
Signal Suppression/Enhancement	Matrix effects from the biological sample.	Dilute the sample extract or employ a more rigorous sample cleanup method (e.g., solid-phase extraction).

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling **C26 D,L-Carnitine-d9** and organic solvents.

- Handle the lyophilized powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
- Refer to the Safety Data Sheet (SDS) for detailed safety information.

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